molecular formula C18H18N2O4 B11570827 3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11570827
M. Wt: 326.3 g/mol
InChI Key: SMEKVGKXRVSECW-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction of 3-methylbenzohydrazide with 2,4,5-trimethoxybenzoic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylphenyl)-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

    5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the methylphenyl group, affecting its overall activity and applications.

Uniqueness

3-(3-Methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both methylphenyl and trimethoxyphenyl groups

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

3-(3-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O4/c1-11-6-5-7-12(8-11)17-19-18(24-20-17)13-9-15(22-3)16(23-4)10-14(13)21-2/h5-10H,1-4H3

InChI Key

SMEKVGKXRVSECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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